molecular formula C11H9ClF6N2O B11490449 N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide

N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide

Cat. No.: B11490449
M. Wt: 334.64 g/mol
InChI Key: WHDPXTILYIFUGO-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide are not readily available in the literature. researchers often explore various synthetic pathways to create indole derivatives.
    • Industrial production methods may involve modifications of existing synthetic routes or novel approaches, but detailed information is proprietary and not publicly accessible.
  • Chemical Reactions Analysis

      N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide: can undergo various reactions due to its indole structure.

    • Common types of reactions include electrophilic substitution, oxidation, and reduction.
    • Reagents and conditions depend on the specific reaction. For example:
      • Electrophilic substitution: Nitration, halogenation, or Friedel-Crafts reactions.
      • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
      • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2).
    • Major products formed from these reactions can vary based on the substituents and reaction conditions.
  • Scientific Research Applications

      N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide:

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • While specific comparisons are challenging without direct analogs, we can highlight its uniqueness within the indole family.
    • Similar compounds may include other indole derivatives, such as tryptophan, indole-3-acetic acid, and various pharmaceuticals containing the indole scaffold.

    Properties

    Molecular Formula

    C11H9ClF6N2O

    Molecular Weight

    334.64 g/mol

    IUPAC Name

    N-[2-(3-chloroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide

    InChI

    InChI=1S/C11H9ClF6N2O/c1-6(21)19-9(10(13,14)15,11(16,17)18)20-8-4-2-3-7(12)5-8/h2-5,20H,1H3,(H,19,21)

    InChI Key

    WHDPXTILYIFUGO-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC(=CC=C1)Cl

    Origin of Product

    United States

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